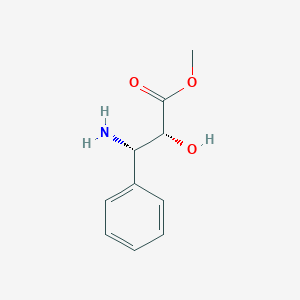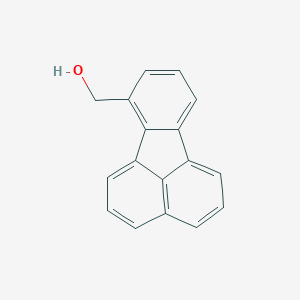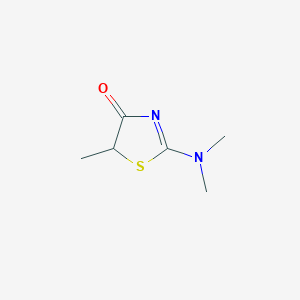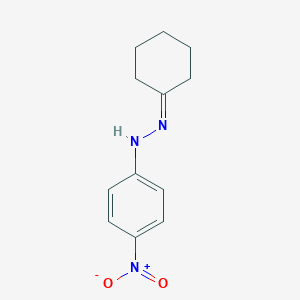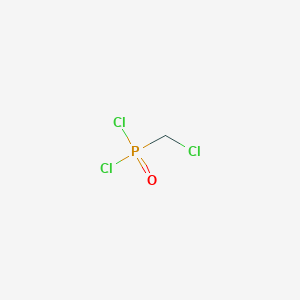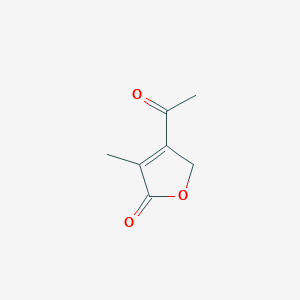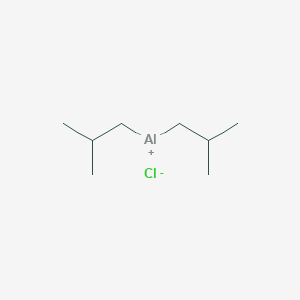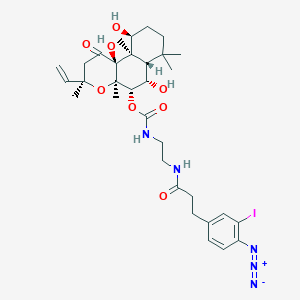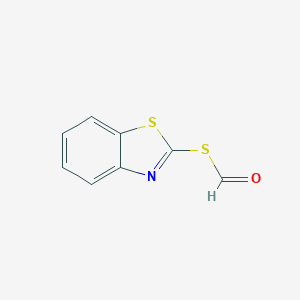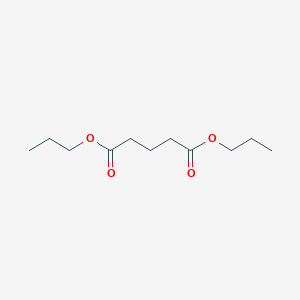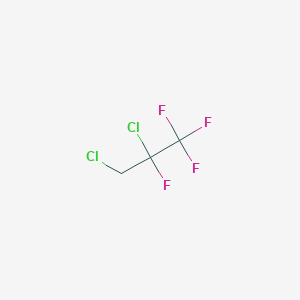
Calgon
Vue d'ensemble
Description
Calgon is an American brand of bath and beauty products, owned by PDC Brands . The original product consisted of powdered sodium hexametaphosphate (amorphous sodium polyphosphate), which, in water, would complex with ambient calcium ions and certain other cations —preventing formation of unwanted salts and interference by those cations with the actions of soap or other detergents . Its name, a portmanteau derived from the phrase “cal cium gon e”, was originally promoted for general use in bathing and cleaning .
Synthesis Analysis
This compound, when added to hard water, causes the magnesium and calcium ions present in hard water to displace sodium ions from the anion complex of this compound . This means a complex anion is formed when this compound ionizes .
Molecular Structure Analysis
The chemical formula of this compound is (NaPO3)6 . It is a gathering of sodium polyphosphate polymers based on repeating NaPO3 units . It is a water-soluble polyphosphate glass that consists of a distribution of polyphosphate chain lengths .
Chemical Reactions Analysis
In hard water, metal ions react with soap and certain other detergents to form scum, which reduces cleaning power, and deposits on the items to be cleaned . The solution to these problems is to use more cleaning agent . This is why laundry detergent manufacturers recommend different levels of detergent depending on the water hardness: the higher the water hardness, the more detergent is required .
Physical And Chemical Properties Analysis
This compound is a water-soluble white powder that sequesters many hard water minerals, such as Calcium carbonate and Calcium sulfate . It is soluble in water and insoluble in most organic solvents .
Applications De Recherche Scientifique
1. Dental Hygiene and Oral Health
A study investigated the effects of an oral rinse containing alexidine dihydrochloride (a product of Calgon Consumer Products Company) on gingivitis and dental plaque. The research found that the alexidine dihydrochloride oral rinse significantly reduced gingivitis and plaque scores, indicating its potential utility in dental hygiene and oral health (Lf & Zinner, 1975).
2. Polyphosphates in Surface Science and Biology
Polyphosphates, known as "this compound®", are crucial in biology and surface science for stabilizing colloids and preserving food. A review highlighted their role in designing functional coatings using sol-gel processes and layer-by-layer deposition methods, emphasizing their importance as high-charge-density inorganic polyelectrolytes (Cini & Ball, 2014).
3. Influence on Corrosion in Water Systems
Research on the influence of this compound on electrode potentials in water systems showed that this compound can decrease cathode potential and inhibit oxygen access to the surface, thereby reducing corrosion current. This study is significant in understanding this compound's role in mitigating corrosion in water systems (Mansa & Szybalski, 1952).
4. Effect on Hydrometer Analysis in Soil Science
A study on the effect of sodium carbonate concentration in this compound on hydrometer analysis results revealed that any increase in sodium carbonate content beyond a certain point decreased the percentage clay content. This research provides insights into the optimal use of this compound in soil grain size distribution analysis (Kaur & Fanourakis, 2018).
5. Geochemical Impact in Paleoceanography
In the field of paleoceanography, a study assessed the impact of different sediment processing methods, including the use of this compound, on foraminiferal proxies. The results showed variations in foraminiferal shell weight with the use of this compound, highlighting its influence on geochemical analysis methods (Feldmeijer et al., 2013).
Mécanisme D'action
Target of Action
SHMP primarily targets calcium and magnesium ions in water . It acts as a sequestrant, binding these ions to reduce water hardness . In addition, it targets metal ions, particularly alkali metal ions, preventing the precipitation of hardly soluble salts of alkali metal .
Mode of Action
SHMP interacts with its targets by forming soluble complexes . This interaction reduces the hardness of water by sequestering calcium and magnesium ions . It also acts as a dispersant, facilitating the suspension of solids in solutions .
Biochemical Pathways
This process involves the increase in cytoplasmic calcium concentration, leading to various intracellular changes .
Pharmacokinetics
It is known that shmp is highly soluble in water , which could influence its bioavailability.
Result of Action
The primary result of SHMP’s action is the softening of water, which is achieved by reducing the concentration of calcium and magnesium ions . In addition, it prevents iron and copper staining in water . In the context of mammalian cells, SHMP can induce a rise in calcium concentration, leading to the formation of pronuclei and the development of two-cell embryos .
Action Environment
The action of SHMP can be influenced by environmental factors. For instance, it is more effective in a well-ventilated area . Moreover, the pH of the solution can affect its performance. Sodium carbonate is sometimes added to SHMP to raise the pH to 8.0–8.6, which produces a number of SHMP products used for water softening and detergents .
Safety and Hazards
Orientations Futures
Calgon Carbon Corporation has recently celebrated a plant expansion in Mississippi . This increases virgin activated carbon annual production capacity by 55 MM pounds . The world’s largest manufacturer of activated carbon and reactivation now produces more than 200 MM pounds of virgin activated carbon annually . Activated carbon will help tackle PFAS forever chemicals in drinking water and wastewater .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Calgon can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Sodium carbonate", "Phosphoric acid", "Sodium hexametaphosphate", "Sodium hydroxide", "Calcium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Sodium carbonate and phosphoric acid are mixed together to form sodium phosphate and carbonic acid.", "Step 2: Sodium hexametaphosphate is added to the mixture, which reacts with the carbonic acid to form carbon dioxide gas and sodium carbonate.", "Step 3: Sodium hydroxide is added to the mixture to adjust the pH and promote the formation of calcium carbonate.", "Step 4: Calcium hydroxide is added to the mixture to promote the formation of calcium carbonate.", "Step 5: Sodium chloride is added to the mixture to promote the formation of calcium chloride.", "Step 6: The mixture is heated to a high temperature to promote the formation of calcium carbonate and calcium chloride.", "Step 7: Water is added to the mixture to dissolve the calcium carbonate and calcium chloride, forming the final product, Calgon." ] } | |
| 10124-56-8 | |
Formule moléculaire |
H6NaO18P6 |
Poids moléculaire |
502.87 g/mol |
Nom IUPAC |
hexasodium;2,4,6,8,10,12-hexaoxido-1,3,5,7,9,11-hexaoxa-2λ5,4λ5,6λ5,8λ5,10λ5,12λ5-hexaphosphacyclododecane 2,4,6,8,10,12-hexaoxide |
InChI |
InChI=1S/Na.H6O18P6/c;1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19/h;(H,1,2)(H,3,4)(H,5,6)(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
FVFHXLBTPAOQHD-UHFFFAOYSA-N |
SMILES |
[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
OP1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)O)O)O)O)O.[Na] |
| 10124-56-8 | |
Description physique |
Dry Powder; Liquid; NKRA |
Numéros CAS associés |
14550-21-1 |
Synonymes |
Calgon polymetaphosphate sodium hexametaphosphate sodium polymetaphosphate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SODIUM HEXAMETAPHOSPHATE acts as a dispersing agent by increasing the electrostatic repulsion between soil particles. It achieves this by adsorbing onto the negatively charged surfaces of clay particles, neutralizing their charge, and preventing them from aggregating. [, , , , ] This allows for accurate particle size analysis using methods like the hydrometer and pipette methods. [, , , , ]
A: SODIUM HEXAMETAPHOSPHATE can inhibit the precipitation of calcium carbonate, commonly known as limescale, by complexing with calcium ions in solution. [, , , ] This prevents the formation of insoluble calcium carbonate deposits and is the basis for its use as a water softener.
A: The molecular formula of SODIUM HEXAMETAPHOSPHATE is (NaPO3)6, and its molecular weight is 611.77 g/mol. []
A: While the provided papers don't include specific spectroscopic data, researchers typically characterize SODIUM HEXAMETAPHOSPHATE using techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide insights into the compound's structure, bonding, and interactions with other molecules. [, ]
A: The effectiveness of SODIUM HEXAMETAPHOSPHATE as a dispersing agent can vary significantly depending on soil type, particularly clay content and mineralogy, as well as the pH of the solution. [, , , ] Researchers recommend optimizing the concentration of SODIUM HEXAMETAPHOSPHATE and the agitation method based on the specific soil being analyzed. [, , , ]
A: While SODIUM HEXAMETAPHOSPHATE has been used to remove calcareous accretions, research suggests that it can damage the patina (protective layer) of copper objects. [] Alternative cleaning agents like sodium tripolyphosphate (STPP) have been proposed as safer options for this application. []
A: Studies indicate that SODIUM HEXAMETAPHOSPHATE is not effective in removing THMs from water. [] Activated carbons, particularly bituminous and coconut-based carbons, have shown higher adsorption capacities for THMs like chloroform and bromoform. []
ANone: SODIUM HEXAMETAPHOSPHATE is not typically used as a catalyst and the provided research doesn't mention any catalytic applications for this compound. Its primary applications revolve around its properties as a dispersing agent, water softener, and corrosion inhibitor.
ANone: The provided research primarily focuses on experimental investigations of SODIUM HEXAMETAPHOSPHATE's properties and applications. Computational chemistry approaches like molecular modeling and QSAR studies could provide further insights into its structure-activity relationships and optimize its performance in various applications.
A: Research suggests that the chain length of polyphosphates influences their dispersing efficiency. [, , , ] Shorter chain polyphosphates, like sodium tripolyphosphate, may exhibit different dispersing properties compared to longer chain polyphosphates like SODIUM HEXAMETAPHOSPHATE.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
